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Compound of Interest

Compound Name: Ranitidine S-oxide

Cat. No.: B1678810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

Ranitidine S-oxide, a primary metabolite of the H2-receptor antagonist ranitidine. The

information presented herein is intended to support research, analysis, and drug development

activities. This document compiles and presents Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) data, along with the methodologies for their acquisition.

Mass Spectrometry (MS) Data
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a

principal technique for the identification and quantification of ranitidine and its metabolites.

Table 1: LC-MS Data for Ranitidine S-oxide[1]
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Parameter Value

Precursor m/z 331.1435

Adduct [M+H]⁺

Fragmentation Mode Collision-Induced Dissociation (CID)

Major Fragment Ions (m/z) Relative Intensity

94.0421 999

94.0669 527

97.0769 388

58.0701 360

110.0963 291

65.0428 999

66.0515 763

94.0419 763

94.0663 646

97.0758 470

Experimental Protocol: LC-MS
The data presented was obtained using a Liquid Chromatography-Electrospray Ionization-

Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer.

Instrumentation: TripleTOF 5600 SCIEX[1]

Column: Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm), Agilent[1]

Ionization Mode: Positive Electrospray Ionization (ESI)[1]

Retention Time: 2.941 min[1]
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Caption: Workflow for LC-MS analysis of Ranitidine S-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR spectra for Ranitidine S-oxide are not readily available

in the public domain. However, extensive NMR data exists for the parent compound, ranitidine,

which can serve as a reference for comparative analysis. The oxidation of the sulfur atom to a

sulfoxide is expected to induce downfield shifts in the resonances of neighboring protons and

carbons.

Table 2: ¹H NMR Data for Ranitidine (for comparison)
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Chemical Shift (ppm) Multiplicity Assignment (Tentative)

6.85 s Furan CH

6.66 s Furan CH

6.39 s =CH-NO₂

4.33 s Furan-CH₂-S

3.85 t S-CH₂-CH₂-N

3.45-3.47 m S-CH₂-CH₂-N

2.91 s N-CH₃

2.85 s N(CH₃)₂

Table 3: ¹³C NMR Data for Ranitidine (for comparison)

Chemical Shift (ppm) Assignment (Tentative)

156.6 C=C-NO₂

152.1 Furan C-O

150.4 Furan C

109.1 Furan CH

108.1 Furan CH

97.9 =CH-NO₂

55.6 Furan-CH₂-S

44.6 N(CH₃)₂

40.7 S-CH₂-CH₂-N

30.6 N-CH₃

28.2 S-CH₂-CH₂-N
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Experimental Protocol: NMR (General for Ranitidine)
Instrumentation: Varian or Bruker Spectrometer (300-600 MHz)

Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Standard: Tetramethylsilane (TMS) or residual solvent peak.

Sample Preparation
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Superconducting Magnet

Insertion
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Signal Detection

Radiofrequency Pulse Fourier Transform Phase Correction Integration & Analysis
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Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
Specific experimental IR data for Ranitidine S-oxide is not widely published. However, the IR

spectrum of the parent compound, ranitidine, provides a baseline for identifying key functional

groups. The most significant change expected in the IR spectrum of Ranitidine S-oxide
compared to ranitidine would be the appearance of a strong absorption band corresponding to

the S=O stretching vibration, typically observed in the range of 1030-1070 cm⁻¹.

Table 4: Key IR Absorption Bands for Ranitidine (for comparison)
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Wavenumber (cm⁻¹) Functional Group

3209 N-H Stretch

2944 C-H Stretch (aliphatic)

1620 C=C Stretch (nitroenamine)

1574 N-H Bend

1384 NO₂ Stretch (asymmetric)

1230 C-N Stretch

1019 C-O-C Stretch (furan)

Experimental Protocol: FTIR (General)
Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Caption: General workflow for FTIR spectroscopic analysis.

Conclusion
This guide provides a summary of the currently available spectroscopic data for Ranitidine S-
oxide, with a primary focus on mass spectrometry. While detailed experimental NMR and IR

spectra for the S-oxide metabolite are not widely disseminated in public databases, the

provided data for the parent compound, ranitidine, offers a valuable reference for researchers.

The experimental protocols and workflows outlined here serve as a guide for the analytical

characterization of this and related compounds. Further research to publish a complete

spectroscopic profile of Ranitidine S-oxide would be a valuable contribution to the scientific

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1678810?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678810?utm_src=pdf-body
https://www.benchchem.com/product/b1678810?utm_src=pdf-body
https://www.benchchem.com/product/b1678810?utm_src=pdf-body
https://www.benchchem.com/product/b1678810?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Ranitidine-S-oxide
https://www.benchchem.com/product/b1678810#spectroscopic-data-for-ranitidine-s-oxide-nmr-ms-ir
https://www.benchchem.com/product/b1678810#spectroscopic-data-for-ranitidine-s-oxide-nmr-ms-ir
https://www.benchchem.com/product/b1678810#spectroscopic-data-for-ranitidine-s-oxide-nmr-ms-ir
https://www.benchchem.com/product/b1678810#spectroscopic-data-for-ranitidine-s-oxide-nmr-ms-ir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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